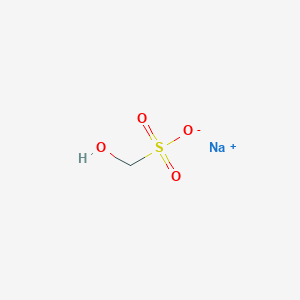

sodium;hydroxymethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cyclopentanol . Cyclopentanol is an organic compound with the molecular formula C5H10O . It is a colorless liquid with a slightly unpleasant odor and is used as a building block, intermediate, and solvent in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclopentanol can be synthesized through several methods. One common method involves the hydrogenation of cyclopentanone in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions with hydrogen gas at room temperature .

Industrial Production Methods

In industrial settings, cyclopentanol is often produced by the hydration of cyclopentene. This process involves the addition of water to cyclopentene in the presence of an acid catalyst, such as sulfuric acid, to yield cyclopentanol .

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentanol undergoes various chemical reactions, including:

Oxidation: Cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Cyclopentanol can be reduced to cyclopentane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Thionyl chloride

Major Products Formed

Oxidation: Cyclopentanone

Reduction: Cyclopentane

Substitution: Cyclopentyl chloride (when using thionyl chloride)

Aplicaciones Científicas De Investigación

Environmental Applications

Contribution to Atmospheric Chemistry

Sodium hydroxymethanesulfonate plays a significant role in atmospheric chemistry, particularly in the formation of fine particulate matter (PM2.5). Research indicates that HMS is formed from the reaction between formaldehyde (HCHO) and dissolved sulfur dioxide (SO2) in aerosol water. This process is crucial during winter haze conditions, particularly in regions like the North China Plain, where high concentrations of PM2.5 pose public health risks. Studies have shown that HMS can account for up to 15% of organic matter in winter haze, illustrating its importance in secondary aerosol formation mechanisms .

Table 1: Contribution of HMS to PM2.5 Formation

| Parameter | Value |

|---|---|

| Percentage of Organic Matter | 15% |

| Molar Ratio of HMS to Sulfate | Increased during severe haze |

| Precursor Concentrations | High SO2 and HCHO levels |

Organic Chemistry Applications

Reactivity with Substituted Anilines

In organic synthesis, sodium hydroxymethanesulfonate has been utilized as a reagent in the formation of anilinomethanesulfonates from substituted anilines. The reactions were conducted in a solvent mixture of 50% ethanol-water at temperatures ranging from 0 to 50 degrees Celsius. The Arrhenius rate constants for these reactions varied significantly depending on the substituent groups on the anilines, demonstrating its utility in synthesizing complex organic compounds .

Table 2: Arrhenius Rate Constants for Aniline Reactions

| Aniline Type | Rate Constant (M−1 min−1) |

|---|---|

| Aniline | 5.4×1010e−RT16400 |

| p-Anisidine | 4.8×1011e−RT17100 |

| p-Toluidine | 7.1×109e−RT14500 |

| p-Chloroaniline | 1.5×1013e−RT21100 |

| p-Bromoaniline | 1.1×1012e−RT19800 |

Industrial Applications

Improving Color Stability in Rosin Resins

Sodium hydroxymethanesulfonate has been employed to enhance the color stability and oxidation stability of rosin resins. This application is particularly relevant in industries where color retention is critical for product quality. By heating rosin resins in the presence of HMS, manufacturers can achieve improved stability, which is essential for maintaining aesthetic and functional properties over time .

Food Industry Applications

Screening in Food Products

Recent studies have explored non-invasive methods for screening sodium hydroxymethanesulfonate in food products such as wheat flour using near-infrared spectroscopy (NIRS). This technique allows for rapid detection and quantification of HMS, ensuring safety and compliance with food regulations .

Table 3: NIRS Application for HMS Screening

| Food Product | Method Used | Outcome |

|---|---|---|

| Wheat Flour | Near-Infrared Spectroscopy | Effective detection of HMS |

Mecanismo De Acción

Cyclopentanol exerts its effects primarily through its interactions with enzymes and other proteins. In biological systems, it can be metabolized by alcohol dehydrogenase to cyclopentanone, which can further undergo various metabolic transformations. The molecular targets and pathways involved in these processes include the oxidation-reduction reactions catalyzed by enzymes .

Comparación Con Compuestos Similares

Cyclopentanol can be compared with other similar compounds such as:

Cyclohexanol: A six-membered ring alcohol with similar chemical properties but different physical properties due to the larger ring size.

Cyclopentanone: The oxidized form of cyclopentanol, which has a ketone functional group instead of a hydroxyl group.

Cyclopentane: The fully reduced form of cyclopentanol, which lacks the hydroxyl group and has different chemical reactivity.

Cyclopentanol is unique due to its five-membered ring structure, which imparts specific chemical and physical properties that differentiate it from its six-membered ring counterpart, cyclohexanol .

Propiedades

IUPAC Name |

sodium;hydroxymethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOULCEYHQNCFFH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.